molecular formula C11H12ClN3O2S B14617898 2-{[(3-Chlorophenyl)sulfanyl](nitro)methylidene}-1-methylimidazolidine CAS No. 59761-12-5

2-{[(3-Chlorophenyl)sulfanyl](nitro)methylidene}-1-methylimidazolidine

Cat. No.: B14617898
CAS No.: 59761-12-5
M. Wt: 285.75 g/mol
InChI Key: JEGZRSAOKDZZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a sulfanyl group, a nitro group, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include chlorophenyl sulfide, nitromethane, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the sulfanyl group can produce a sulfoxide or sulfone derivative.

Scientific Research Applications

2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)sulfanyl]acetic acid
  • 2-[(3-Chlorophenyl)sulfanyl]-1-(3-ethylphenyl)-N-methylethanamine

Uniqueness

2-{(3-Chlorophenyl)sulfanylmethylidene}-1-methylimidazolidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

59761-12-5

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

2-[(3-chlorophenyl)sulfanyl-nitromethylidene]-1-methylimidazolidine

InChI

InChI=1S/C11H12ClN3O2S/c1-14-6-5-13-10(14)11(15(16)17)18-9-4-2-3-8(12)7-9/h2-4,7,13H,5-6H2,1H3

InChI Key

JEGZRSAOKDZZBE-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC1=C([N+](=O)[O-])SC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.